4-[(4-Bromobenzyl)amino]benzoic acid

Antibacterial Biofilm Enterococcus faecalis

4-[(4-Bromobenzyl)amino]benzoic acid is a para-aminobenzoic acid (PABA) derivative bearing a 4-bromobenzyl substituent at the amino position. It serves as a building block and screening compound in medicinal chemistry, with documented antibacterial activity against Enterococcus faecalis and potential enzyme inhibition profiles relevant to AKR1C3 and DHODH targets.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
Cat. No. B315909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromobenzyl)amino]benzoic acid
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br
InChIInChI=1S/C14H12BrNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
InChIKeySUSBVHOZFNUIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Bromobenzyl)amino]benzoic acid: Research-Grade Aminobenzoic Acid Derivative for Procurement Selection


4-[(4-Bromobenzyl)amino]benzoic acid is a para-aminobenzoic acid (PABA) derivative bearing a 4-bromobenzyl substituent at the amino position . It serves as a building block and screening compound in medicinal chemistry, with documented antibacterial activity against Enterococcus faecalis and potential enzyme inhibition profiles relevant to AKR1C3 and DHODH targets [1]. Its molecular formula is C14H12BrNO2 with a molecular weight of 306.15 g/mol, and research-grade material is typically available at ≥95% purity .

Why 4-[(4-Bromobenzyl)amino]benzoic acid Cannot Be Freely Substituted by Positional Isomers or Scaffold Analogs


In aminobenzoic acid derivatives, the position of the bromobenzyl substituent critically governs biological activity and binding orientation. The para-substitution pattern in 4-[(4-bromobenzyl)amino]benzoic acid positions the bromine atom for specific halogen-bonding interactions with enzyme active sites . Meta-substituted isomers, such as 4-[(3-bromobenzyl)amino]benzoic acid, share the identical molecular formula but may exhibit altered binding geometries and consequently different potency profiles against the same targets . Similarly, scaffold analogs with identical molecular weight (306.15 g/mol) but different core connectivity—such as 2-(4-bromophenoxy)-N-phenylacetamide—present distinct pharmacophores and cannot be treated as interchangeable research tools . Substitution without supporting comparative activity data risks experimental irreproducibility and confounded structure-activity relationship (SAR) interpretation.

4-[(4-Bromobenzyl)amino]benzoic acid: Quantitative Differentiation Evidence vs. Comparators


Antibacterial Biofilm Inhibition vs. Growth Inhibition: Dual-Activity Profile in Enterococcus faecalis

4-[(4-Bromobenzyl)amino]benzoic acid demonstrates measurable antibacterial activity against Enterococcus faecalis across two distinct endpoints: inhibition of biofilm formation (IC50 = 125,000 nM) [1] and inhibition of microbial growth (IC50 = 3,190 nM) [2]. This dual-activity profile provides a defined baseline for SAR exploration of PABA derivatives against Gram-positive pathogens.

Antibacterial Biofilm Enterococcus faecalis

Structural Basis for AKR1C3 Inhibition Potential: Comparison with Ortholog N-(aryl)amino-benzoate Inhibitors

While direct AKR1C3 inhibition data for 4-[(4-bromobenzyl)amino]benzoic acid is not currently available, structural comparison with the closely related ortholog 3-[N-(4-bromophenyl)amino]benzoic acid—which demonstrates potent AKR1C3 inhibition (IC50 = 120–130 nM) [1]—provides a scaffold-based rationale for differential activity. The key structural distinction lies in the linker between the bromophenyl moiety and the aminobenzoic acid core: the target compound features a benzylamino linkage (-CH2-NH-) whereas the potent ortholog features a direct N-phenylamino linkage (-NH-). This additional methylene spacer alters molecular flexibility and binding pocket accommodation, making the target compound a valuable comparator for probing linker-length SAR in N-(aryl)amino-benzoate AKR1C3 inhibitors [2].

AKR1C3 Prostate cancer Enzyme inhibition

Synthetic Accessibility and Purity Specification: Procurement-Ready vs. Custom Synthesis

4-[(4-Bromobenzyl)amino]benzoic acid is commercially available as a pre-synthesized research compound with a minimum purity specification of 95% . In contrast, the structurally distinct compound 4-[(3-bromobenzyl)amino]benzoic acid (meta-bromo positional isomer) shares the identical molecular formula and molecular weight but represents a separate catalog entry requiring independent procurement and purity verification . This commercial availability with defined purity eliminates the time and resource burden of in-house synthesis and characterization, a factor that directly impacts project timelines and cost structures in early-stage discovery.

Synthetic accessibility Purity Procurement

4-[(4-Bromobenzyl)amino]benzoic acid: Evidence-Backed Research Application Scenarios


SAR Probe for AKR1C3 Linker-Length Optimization in Castrate-Resistant Prostate Cancer Programs

As a benzylamino-containing analog of the known AKR1C3 inhibitor scaffold (3-[N-(4-bromophenyl)amino]benzoic acid, IC50 = 120 nM) [1], 4-[(4-bromobenzyl)amino]benzoic acid provides a defined comparator for quantifying the potency impact of inserting a methylene spacer (-CH2-) into the N-aryl linkage. Parallel testing of both compounds under identical assay conditions enables direct measurement of the linker-length penalty or gain, guiding medicinal chemistry decisions in AKR1C3-targeted prostate cancer therapeutics.

Dual-Endpoint Antibacterial Screening in Enterococcus faecalis Biofilm and Planktonic Assays

This compound has established activity values in two distinct Enterococcus faecalis assay formats: biofilm formation inhibition (IC50 = 125,000 nM) and planktonic growth inhibition (IC50 = 3,190 nM) [2][3]. It can serve as a reference control or chemical starting point in screening campaigns aimed at identifying PABA derivatives with improved biofilm eradication activity, particularly where differential potency between biofilm and planktonic states is a selection criterion.

Positional Isomer Comparator for Halogen-Bonding SAR in Antibacterial PABA Derivatives

The para-bromo substitution pattern in 4-[(4-bromobenzyl)amino]benzoic acid may facilitate distinct halogen-bonding interactions compared to its meta-substituted isomer (4-[(3-bromobenzyl)amino]benzoic acid) . Side-by-side antibacterial evaluation of these positional isomers enables deconvolution of substitution effects on target engagement and potency, a fundamental SAR exercise in antibacterial discovery programs focused on Gram-positive pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Bromobenzyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.